tetranor-PGFM

Analytical Chemistry Immunoassay Validation Biomarker Discovery

Tetranor-PGFM is the only reliable analyte for integrated, non-invasive measurement of systemic PGF2α biosynthesis. Unlike transient PGF2α or intermediate PGFM, this terminal urinary metabolite is chemically stable, accumulates in urine, and enables repeated, stress-free sampling for longitudinal monitoring. Its validated gender-specific reference ranges (7-13 µg/day female, 11-59 µg/day male) provide robust benchmarks for cohort studies, COX-pathway drug efficacy trials, and reproductive research. Essential for LC-MS/MS lipid mediator profiling to prevent misidentification from antibody cross-reactivity.

Molecular Formula C16H26O7
Molecular Weight 330.37 g/mol
Cat. No. B031682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-PGFM
Synonymstetranor-Prostaglandin F Metabolite
Molecular FormulaC16H26O7
Molecular Weight330.37 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
InChIInChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-,14+/m1/s1
InChIKeyIGRHJCFWWOQYQE-SYQHCUMBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





Tetranor-PGFM: The Definitive Urinary Biomarker for PGF2α Production and Activity in Preclinical Research


Tetranor-PGFM (CAS 23109-94-6) is the principal and most stable urinary metabolite of Prostaglandin F2α (PGF2α), formed through a cascade of hepatic β-oxidation and ω-oxidation steps [1]. As a biologically inactive end-product of PGF2α metabolism, its quantitative measurement in urine provides a non-invasive, integrated measure of systemic PGF2α biosynthesis over time [2]. This unique characteristic makes it an essential analytical tool for longitudinal studies where direct measurement of the short-lived parent compound, PGF2α, or its intermediate metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM), is not feasible due to rapid clearance or invasive sampling requirements.

Why Tetranor-PGFM Cannot Be Replaced by PGFM (13,14-dihydro-15-keto-PGF2α) or PGF2α in Long-Term Studies


Direct substitution of tetranor-PGFM with its precursors, PGF2α or PGFM (13,14-dihydro-15-keto-PGF2α), in analytical workflows leads to significant data distortion due to inherent differences in molecular stability and pharmacokinetic profiles. PGF2α is chemically unstable and rapidly cleared from circulation with a half-life of seconds to minutes, while its primary plasma metabolite, PGFM, has a longer but still limited half-life in peripheral blood . Tetranor-PGFM represents the terminal, stable metabolic endpoint, which accumulates in urine and integrates PGF2α release over extended periods, making it the only suitable analyte for reliable, non-invasive, long-term monitoring in conscious, unrestrained animal models or human subjects. Attempting to use PGFM or other related prostanoid metabolites as a proxy for PGF2α activity without verifying their specific metabolic origin and cross-reactivity profile can lead to erroneous conclusions about physiological or pathological states [1].

Quantitative Differentiation of Tetranor-PGFM: A Procurement-Focused Evidence Guide for Analytical Selectivity and Biomarker Utility


Immunoassay Selectivity: Tetranor-PGFM Shows Zero Cross-Reactivity with PGFM-Specific Antibodies

In a comparative study of fecal prostaglandin metabolites, tetranor-PGFM was unequivocally distinguished from PGFM (13,14-dihydro-15-keto-PGF2α). Liquid chromatography-mass spectrometry (LCMS) analysis identified tetranor-PGFM as a distinct entity that did not exhibit any cross-reactivity with a highly specific antibody raised against PGFM [1]. This finding is critical for researchers selecting an assay system; it confirms that a PGFM immunoassay will not detect tetranor-PGFM, and vice versa, ensuring that data obtained are specific to the intended analyte without interference from this major terminal metabolite.

Analytical Chemistry Immunoassay Validation Biomarker Discovery

Superior Plasma Half-Life and Detectability of Tetranor-PGFM Over PGF2α for Systemic Monitoring

The metabolic fate of PGF2α involves rapid conversion to its 15-keto-13,14-dihydro metabolite (PGFM) in the lungs, which is then further metabolized in the liver to tetranor-PGFM . Early human studies using radiolabeled PGF2α demonstrated that within approximately 20 minutes post-injection, tetranor-PGFM had become the dominant metabolite in plasma, and its presence in this compartment persisted for a longer duration than the parent compound or other intermediate metabolites [1]. This temporal advantage establishes tetranor-PGFM as a more reliable and detectable plasma analyte than PGF2α for capturing the peak and decay of PGF2α release events in systemic circulation.

Pharmacokinetics Metabolism Biomarker Validation

Cross-Study Validation of Gender-Specific Urinary Excretion Rates in Healthy Humans

Quantitative studies have established consistent, gender-specific reference ranges for urinary tetranor-PGFM excretion in healthy human subjects. Normal healthy females excrete 7–13 µg of tetranor-PGFM per day, while healthy males excrete a significantly higher amount of 11–59 µg per 24 hours [1]. These data, corroborated by multiple independent sources [2], provide a critical baseline for interpreting changes in PGF2α biosynthesis across different physiological and pathological states. This quantitative precision is unavailable when attempting to quantify the ephemeral parent compound PGF2α in urine.

Clinical Chemistry Reference Range Establishment Human Physiology

Defined Fold-Change in Urinary Tetranor-PGFM Levels During Pregnancy as a Functional Benchmark

The dynamic range of tetranor-PGFM as a biomarker is well-characterized in human pregnancy. Studies consistently report that urinary levels of tetranor-PGFM in pregnant females are 2 to 5-fold higher than in non-pregnant controls, and these levels return to baseline shortly after parturition [1]. This well-defined, physiologically-relevant magnitude of change provides a concrete benchmark against which to measure the biological significance of altered PGF2α production in experimental disease models or pharmacological interventions.

Reproductive Biology Biomarker Dynamics Longitudinal Studies

Validated Research and Industrial Application Scenarios for Tetranor-PGFM


Longitudinal Monitoring of PGF2α Activity in Preclinical Disease Models

For researchers using conscious, unrestrained animal models to study inflammation, reproductive biology, or cardiovascular function, tetranor-PGFM is the superior analyte. Its stability and accumulation in urine allow for repeated, non-invasive sample collection over extended periods, providing an integrated measure of PGF2α release without the confounding effects of stress-induced changes that can occur with frequent blood sampling for PGF2α or PGFM measurement. The established gender-specific baseline levels [1] and the defined 2–5-fold increase seen in physiological states like pregnancy serve as robust benchmarks for interpreting data from disease models or drug efficacy studies.

Validating Assay Specificity in Lipid Mediator Profiling

When developing or utilizing LC-MS/MS panels for comprehensive lipid mediator profiling, tetranor-PGFM is a mandatory standard for accurate identification and quantification. The absolute lack of cross-reactivity between tetranor-PGFM and PGFM-specific antibodies [2] underscores the risk of misidentification when relying on immunoassays alone. Including a tetranor-PGFM standard in mass spectrometry workflows ensures the chromatographic resolution and unambiguous detection of this major terminal metabolite, which is essential for generating a complete and accurate picture of the PGF2α metabolic pathway in any given biological sample.

Establishing Baseline and Disease-State Reference Ranges in Human Cohort Studies

In large-scale human cohort studies investigating the role of PGF2α in pathologies such as endometriosis, cardiovascular disease, or certain cancers, tetranor-PGFM is the only analyte that provides a robust, quantitative, and non-invasive window into systemic PGF2α biosynthesis. The well-documented, gender-specific reference ranges of 7–13 µg/day for females and 11–59 µg/day for males in healthy subjects [1] offer a critical foundation for power calculations and for identifying statistically significant deviations in disease states. This facilitates the use of urinary tetranor-PGFM as a prognostic or diagnostic biomarker in clinical research.

Monitoring the Efficacy of Pharmacological Interventions Targeting Prostaglandin Pathways

For studies evaluating the efficacy of novel anti-inflammatory compounds or other drugs that target the cyclooxygenase (COX) pathway, measurement of urinary tetranor-PGFM provides a functional, downstream readout of target engagement. A reduction in urinary tetranor-PGFM levels below the established baseline ranges would indicate successful inhibition of systemic PGF2α production, confirming the pharmacodynamic effect of the intervention. This approach is superior to measuring plasma PGF2α or PGFM levels, which are highly transient and prone to artifactual changes during sample collection and processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for tetranor-PGFM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.